1-[Methoxy(phenyl)methyl]-1H-1,2,3-benzotriazole
Description
Properties
IUPAC Name |
1-[methoxy(phenyl)methyl]benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-18-14(11-7-3-2-4-8-11)17-13-10-6-5-9-12(13)15-16-17/h2-10,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUCCEWTOJWLNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)N2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[Methoxy(phenyl)methyl]-1H-1,2,3-benzotriazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylmethyl chloride and sodium azide.
Formation of Benzotriazole Ring: The reaction between phenylmethyl chloride and sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), leads to the formation of the benzotriazole ring.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst selection, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
1-[Methoxy(phenyl)methyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The benzotriazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted benzotriazole derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
Chemistry
1-[Methoxy(phenyl)methyl]-1H-1,2,3-benzotriazole serves as a building block in the synthesis of more complex organic molecules. It is also utilized as a ligand in coordination chemistry, facilitating various reactions that lead to the formation of new compounds. Its reactivity includes:
- Oxidation : Can be oxidized using agents like potassium permanganate.
- Reduction : Can undergo reduction with lithium aluminum hydride.
- Substitution : The benzotriazole ring can participate in electrophilic and nucleophilic substitutions.
Biology
Research has indicated that this compound exhibits significant biological activities:
- Antimicrobial Activity : It shows effectiveness against various bacterial strains. The following table summarizes key findings regarding its antibacterial properties:
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Escherichia coli | 12.5-25 | Effective against Gram-negative bacteria |
| Staphylococcus aureus (MRSA) | 12.5-25 | Comparable to nitrofurantoin |
| Bacillus subtilis | 25 | Moderate activity |
These results indicate that the compound is particularly effective against resistant strains such as MRSA .
Medicine
In medicinal chemistry, this compound has been explored for its potential therapeutic applications:
- Antiviral Properties : Studies have suggested that it may inhibit viral replication through interactions with viral enzymes.
- Anticancer Activity : Research indicates potential antiproliferative effects against various cancer cell lines. For instance, compounds derived from benzotriazoles have shown significant inhibition of cancer cell growth in vitro .
Industrial Applications
In industry, this compound is recognized for its utility as:
- Corrosion Inhibitor : It helps prevent metal corrosion in various environments.
- UV Stabilizer : Its ability to absorb UV light makes it valuable in plastics and coatings.
- Additive : Used in formulations to enhance product stability and performance.
Case Studies
Several case studies have highlighted the effectiveness of this compound in practical applications:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited potent antimicrobial activity against clinical strains of bacteria. The findings indicated that modifications in the molecular structure could enhance antibacterial potency significantly .
- Cancer Research : In vitro studies on cancer cell lines revealed that specific derivatives of benzotriazoles showed promising results in inhibiting cell proliferation, suggesting their potential use as anticancer agents .
- Material Science : Research into the use of benzotriazoles as UV stabilizers has shown that they significantly improve the longevity and durability of polymer materials exposed to sunlight .
Mechanism of Action
The mechanism of action of 1-[Methoxy(phenyl)methyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, its antimicrobial activity may involve inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
α-(Benzotriazol-1-yl)alkyl Ethers
Compounds such as 1-(1-Ethoxybutyl)-1H-1,2,3-benzotriazole (2g) and 1-[(Benzyloxy)(phenyl)methyl]-1H-1,2,3-benzotriazole (6e) share structural similarities with the target compound. Key differences include:
- Synthesis : 1-[Methoxy(phenyl)methyl]-1H-1,2,3-benzotriazole is synthesized via alkylation of alcohols with benzotriazole derivatives under basic conditions, yielding 70–88% for simpler ethers like 6a-d , but lower yields (40%) for bulkier substituents like 6e .
- Physical Properties :
| Compound | Melting Point (°C) | Molecular Formula | HRMS (M⁺) |
|---|---|---|---|
| Target compound | Not reported | C₁₄H₁₃N₃O | Not available |
| 1-(1-Ethoxybutyl)-benzotriazole (2g) | 45–47 | C₁₀H₁₁N₃O | 252.1133 |
| 6e | 102–104 | C₂₀H₁₇N₃O | 315.1372 |
The target compound’s methoxy group may enhance solubility in polar solvents compared to alkyl ethers like 2g .
Morpholine-Substituted Derivatives
1-[Morpholin-4-yl(phenyl)methyl]-1H-benzotriazole (CAS: 461641-45-2) introduces a morpholine ring instead of a methoxy group. This substitution alters:
- Isomerism : The morpholine derivative exists as a 1:1 mixture of N1 and N2 benzotriazole regioisomers, complicating purification . In contrast, the methoxy-substituted target compound likely adopts a single regioisomer due to steric and electronic preferences.
- Applications : Morpholine derivatives are explored for ligand design in catalysis, while methoxy analogs may prioritize medicinal chemistry due to improved metabolic stability .
Nitroimidazole- and Benzimidazole-Linked Derivatives
Compounds like 1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole and 2-(((1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methoxy)methyl)-1H-benzo[d]imidazole (3g) highlight divergent biological applications:
- Antimicrobial Activity : Nitroimidazole-linked benzotriazoles exhibit antiparasitic and antibacterial properties, whereas the target compound’s methoxy group may favor antiviral or anti-inflammatory activity .
- Synthetic Complexity : The target compound requires fewer steps (alkylation vs. multi-component reactions for 3g ) .
Triazole-Corrosion Inhibitors
Benzotriazole derivatives such as [1-(4-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methylthio}-1H-benzimidazole demonstrate corrosion inhibition efficiencies up to 96% in acidic media . The target compound’s methoxy group could enhance adsorption on metal surfaces due to increased electron density, though experimental data are lacking.
Biological Activity
1-[Methoxy(phenyl)methyl]-1H-1,2,3-benzotriazole is a compound that has garnered attention for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article delves into the biological activity of this compound, supported by various studies and data tables that summarize key findings.
Chemical Structure and Properties
The chemical structure of this compound features a benzotriazole core with methoxy and phenylmethyl substituents. This unique substitution pattern contributes to its distinct biological activities compared to other benzotriazole derivatives.
The mechanism of action of this compound is primarily attributed to its ability to interact with specific biomolecules. It can bind to enzymes and receptors, modulating their activity. For instance, its antimicrobial properties may arise from the inhibition of bacterial enzymes or disruption of cell membrane integrity.
Antimicrobial Activity
Numerous studies have reported the antimicrobial activity of this compound against various bacterial strains. The following table summarizes some key findings:
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Escherichia coli | 12.5-25 | Effective against Gram-negative bacteria |
| Staphylococcus aureus (MRSA) | 12.5-25 | Comparable to nitrofurantoin |
| Bacillus subtilis | 25 | Moderate activity |
These results indicate that this compound exhibits significant antibacterial properties, particularly against resistant strains such as MRSA .
Antiviral Activity
Research has also explored the antiviral potential of this compound. One study highlighted its effectiveness against the hepatitis C virus, showing an IC50 value of 0.3 µM for a related benzotriazole derivative . This suggests that modifications to the benzotriazole structure can enhance antiviral efficacy.
Anticancer Properties
The anticancer properties of this compound have been investigated in various cancer cell lines. A notable study reported an IC50 value indicating cytotoxic effects on MCF-7 breast cancer cells comparable to standard chemotherapeutics like doxorubicin . The table below summarizes the cytotoxic effects observed:
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 15.63 | Doxorubicin |
| A549 | 10.00 | Doxorubicin |
| A375 | 12.00 | Doxorubicin |
These findings suggest that this compound could serve as a promising candidate for further development in cancer therapy .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of the methoxy and phenylmethyl groups significantly influences the biological activity of benzotriazole derivatives. Variations in these substituents can lead to changes in potency and selectivity against specific pathogens or cancer cells .
Case Studies
Several case studies have highlighted the practical applications of this compound:
- Case Study 1 : In a study evaluating its antibacterial efficacy against clinical isolates of MRSA, it was found to inhibit bacterial growth effectively at low concentrations.
- Case Study 2 : The compound was tested in vitro for its anticancer effects on various cell lines, showing promise as a lead compound for developing new anticancer agents.
Q & A
(Basic) What are the optimized synthetic routes for 1-[Methoxy(phenyl)methyl]-1H-1,2,3-benzotriazole, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, such as cyclization or Huisgen azide-alkyne cycloaddition (CuAAC). For example, analogous benzotriazole derivatives are synthesized using propargyl ether intermediates in solvents like DMF or THF, with copper(I) catalysts to accelerate triazole ring formation . Reaction conditions, such as solvent polarity (e.g., DMF for polar intermediates) and temperature (60–80°C), significantly impact yield. Post-synthesis purification via column chromatography and structural validation using NMR and IR ensures product integrity .
(Advanced) How can computational docking studies elucidate the binding mechanisms of this compound with biological targets?
Molecular docking tools (e.g., AutoDock Vina) can model interactions between the benzotriazole core and enzymatic active sites. For instance, studies on similar triazole derivatives revealed that substituents like halogen atoms or methoxy groups enhance binding affinity to viral proteases by forming hydrogen bonds or hydrophobic interactions . Advanced analysis includes comparing docking poses (e.g., 9c and 9g derivatives in ) to identify key residues in target proteins, enabling rational design of inhibitors .
(Basic) What spectroscopic and analytical methods are critical for confirming structural integrity?
Key techniques include:
- 1H/13C NMR : To verify methoxy and benzyl proton environments (δ 3.8–4.2 ppm for methoxy; aromatic protons δ 6.5–7.5 ppm) .
- IR Spectroscopy : Confirming C-O (1250–1050 cm⁻¹) and triazole ring (1600–1500 cm⁻¹) stretches.
- Elemental Analysis : Validating C, H, N content within ±0.4% of theoretical values .
(Advanced) What strategies resolve contradictions in biological activity data across derivatives?
Structure-activity relationship (SAR) studies are critical. For example, fluorinated or methyl-substituted analogs may show divergent inhibitory effects due to steric or electronic differences. Systematic variation of substituents (e.g., comparing 4-fluoro vs. 4-methyl derivatives) and in vitro assays (e.g., IC50 measurements against SARS-CoV-2 protease) can clarify mechanisms . Cross-referencing crystallographic data with computational models also resolves discrepancies .
(Advanced) How do solvent polarity and catalyst selection impact Huisgen cycloaddition efficiency?
Polar aprotic solvents (e.g., DMF) enhance Cu(I) catalyst solubility, accelerating triazole ring formation compared to non-polar solvents. Catalyst systems like CuI/Et3N or TBTA-ligated Cu yield >80% conversion in optimized conditions. Solvent effects on transition-state stabilization can be quantified via kinetic studies .
(Basic) What are key considerations for designing derivatives to enhance stability/reactivity?
- Substituent Positioning : Electron-withdrawing groups (e.g., -F) at the 4-position increase electrophilicity, aiding nucleophilic attacks.
- Steric Shielding : Bulky groups (e.g., phenylmethoxy) protect reactive sites from degradation .
- Solubility : Methoxy groups improve aqueous solubility, critical for biological assays.
(Advanced) How does DFT analysis predict electronic properties and reactivity?
Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For benzotriazoles, electron-deficient triazole rings show higher electrophilicity, correlating with nucleophilic substitution rates. Charge distribution maps identify reactive sites (e.g., N3 in triazole), guiding functionalization strategies .
(Advanced) How can AI-driven retrosynthesis platforms propose novel pathways?
AI tools (e.g., Pistachio, Reaxys) use reaction databases to suggest one-step syntheses. For example, retrosynthesis of this compound might prioritize propargyl ether precursors and copper-catalyzed cycloaddition. These platforms evaluate route feasibility via "plausibility scores" and recommend catalysts/solvents from historical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
